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molecular formula C6H9BrO3 B1626625 Methyl 5-bromo-2-oxopentanoate CAS No. 62691-70-7

Methyl 5-bromo-2-oxopentanoate

Cat. No. B1626625
M. Wt: 209.04 g/mol
InChI Key: PNAAVYIUKOVLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04734424

Procedure details

Jones' reagent (CrO3 :9.58 g, H2SO4 : 8.47 ml, H2O:36.8 ml) was added to a magnetically stirred solution of Part (3) compound (12.53 g, 59.3 mmole) in acetone (150 ml) at room temperature. The addition was controlled to maintain the temperature below 35° C. After the completion of the addition, the reaction was stirred at room temperature for 45 minutes. Isopropyl alcohol (30 ml) was added dropwise and stirred for 30 minutes. The reaction was then diluted with H2O (500 ml) and the products were extracted with CH2Cl2 (1 1.). The CH2Cl2 layer was washed with brine (100 ml×3) and dried over MgSO4. Filtration and evaporation of solvents gave the title compound (11.4 g, 54.5 mmole, 92%) as a colorless liquid.
Name
Jones' reagent
Quantity
8.47 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
12.53 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.[Br:14][CH2:15][CH2:16][CH2:17][CH:18]([OH:23])[C:19]([O:21][CH3:22])=[O:20].C(O)(C)C>CC(C)=O.O>[Br:14][CH2:15][CH2:16][CH2:17][C:18](=[O:23])[C:19]([O:21][CH3:22])=[O:20] |f:0.1.2|

Inputs

Step One
Name
Jones' reagent
Quantity
8.47 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC(C(=O)OC)O
Name
compound
Quantity
12.53 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 35° C
ADDITION
Type
ADDITION
Details
After the completion of the addition
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the products were extracted with CH2Cl2 (1 1.)
WASH
Type
WASH
Details
The CH2Cl2 layer was washed with brine (100 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of solvents

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrCCCC(C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 54.5 mmol
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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